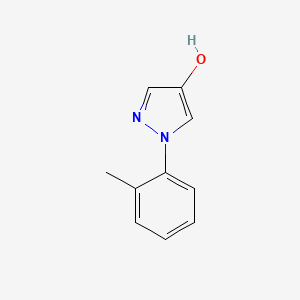

1-(2-Methylphenyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-(2-methylphenyl)pyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLMZUSYAUANJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Methylphenylhydrazine with Ethyl 4-Oxopentanoate

The reaction of 2-methylphenylhydrazine hydrochloride with ethyl 4-oxopentanoate in ethanol under acidic catalysis (e.g., acetic acid) yields the target compound through cyclodehydration. The mechanism proceeds via initial hydrazone formation, followed by intramolecular cyclization and tautomerization to stabilize the 4-ol tautomer (Scheme 1).

Scheme 1. Proposed cyclocondensation pathway for 1-(2-methylphenyl)-1H-pyrazol-4-ol synthesis.

Optimization Parameters:

-

Catalyst : Acetic acid (5 mol%) enhances reaction rate and regioselectivity.

-

Solvent : Ethanol (70% v/v) balances solubility and reactivity.

-

Temperature : Reflux conditions (78°C) achieve completion in 6–8 hours.

-

Yield : Analogous pyrazoles report 75–85% yields under optimized conditions.

Solvent-Free and Catalytic Methods

Recent advances emphasize solvent-free protocols and recyclable catalysts to improve sustainability. Two prominent methodologies emerge:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 2-methylphenylhydrazine and ethyl 4-oxopentanoate under solvent-free conditions. Key advantages include:

Ionic Liquid-Catalyzed Three-Component Reactions

The acidic ionic liquid [Et₃NH][HSO₄] catalyzes a one-pot synthesis from 2-methylphenylhydrazine, ethyl acetoacetate, and formaldehyde:

-

Mechanism : The ionic liquid activates the aldehyde via protonation, enabling Knoevenagel condensation with ethyl acetoacetate.

-

Cyclization : Subsequent hydrazine attack forms the pyrazole core.

-

Workup : Simple filtration isolates the product, with catalyst recovery >95% over five cycles.

Table 1. Comparative analysis of solvent-free methods

Post-Synthetic Modification Approaches

Derivatization of preformed pyrazoles offers an alternative route to 1-(2-methylphenyl)-1H-pyrazol-4-ol:

Hydroxylation of 4-Chloropyrazole Precursors

4-Chloro-1-(2-methylphenyl)-1H-pyrazole undergoes nucleophilic aromatic substitution with aqueous NaOH (10%, 80°C) to install the hydroxyl group. Key considerations:

Oxidation of 4-Methylpyrazoles

Manganese dioxide-mediated oxidation of 4-methyl-1-(2-methylphenyl)-1H-pyrazole in dichloromethane converts the methyl group to a hydroxyl functionality:

Spectroscopic Characterization and Validation

All synthetic routes require rigorous characterization to confirm structure and purity:

Infrared Spectroscopy

Nuclear Magnetic Resonance

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

Oxidation: Oxidized pyrazole derivatives with ketone or aldehyde groups.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups (e.g., halogens, alkyl, or aryl groups).

Scientific Research Applications

Pharmaceutical Applications

Biological Activity

Research indicates that derivatives of 1-(2-Methylphenyl)-1H-pyrazol-4-ol exhibit significant biological activities, including:

- Anti-inflammatory Properties : Compounds related to this pyrazole derivative have shown potential in reducing inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Some studies suggest that 1-(2-Methylphenyl)-1H-pyrazol-4-ol derivatives possess antimicrobial properties, which could be useful in developing new antibiotics or antifungal agents.

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound, with preliminary results indicating its efficacy in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action often involves the interaction of the hydroxyl group with biological targets, leading to altered cellular responses. The binding affinity to specific receptors or enzymes is a key focus in understanding its therapeutic potential.

Agricultural Applications

Herbicidal Properties

1-(2-Methylphenyl)-1H-pyrazol-4-ol has been explored for its herbicidal properties. Its structural characteristics allow it to inhibit specific enzymes involved in plant growth, thus serving as an effective herbicide. Research indicates that derivatives can selectively target weeds without affecting crop plants.

Material Science Applications

Polymer Chemistry

In material science, 1-(2-Methylphenyl)-1H-pyrazol-4-ol can be utilized as a building block for synthesizing novel polymers. Its ability to form stable linkages with other compounds makes it valuable in developing advanced materials with tailored properties.

Comparison with Related Compounds

To better understand the uniqueness of 1-(2-Methylphenyl)-1H-pyrazol-4-ol, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Aminoethyl)-1H-pyrazol-4-ol | Contains an aminoethyl group | Exhibits potential antipsychotic properties |

| 1-(2-Methylphenyl)-3-methyl-1H-pyrazol-5-ol | Additional methyl group at the 3-position | Shows enhanced anti-inflammatory activity |

| 4-Pyridylpyrazole | Pyridine ring substitution at the 4-position | Known for its herbicidal properties |

| 1-(2-Chlorophenyl)-1H-pyrazol-4-ol | Chlorine substitution on the phenyl ring | Displays significant antimicrobial activity |

Case Studies and Research Findings

Several studies have been conducted to explore the applications and effectiveness of 1-(2-Methylphenyl)-1H-pyrazol-4-ol:

- A study published in Journal of Medicinal Chemistry demonstrated its potential as an anti-inflammatory agent through in vitro assays, showing effective inhibition of pro-inflammatory cytokines.

- Another research article highlighted its synthesis and evaluation as a herbicide, indicating a significant reduction in weed biomass when applied at optimal concentrations.

These studies underline the compound's versatility and potential across multiple domains.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-1H-pyrazol-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic and heteroaromatic rings allow it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Substituent Effects

- Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl analog (C9H7ClN2O) exhibits higher polarity and stronger intermolecular forces compared to the 2-methylphenyl derivative, likely leading to elevated melting points and altered solubility .

- N-Heterocyclic Substituents: The pyridin-2-yl group in (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol introduces aromatic nitrogen, enabling metal coordination and π-π stacking, which are absent in the methylphenyl analog .

- Alkyl Chains: The 2-phenylethyl substituent in [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol increases molecular weight (202.26 g/mol) and hydrophobicity, but the -CH2OH group counterbalances this with hydrogen-bonding capacity .

Hydrogen Bonding and Crystal Packing

Physicochemical Properties

- Solubility : The pyridin-2-yl derivative (C9H9N3O) may show improved aqueous solubility due to the polarizable nitrogen atom, whereas the 2-methylphenyl analog is likely more lipophilic .

- Thermal Stability : The oxan-4-yl derivative (C8H12N2O2) has a predicted boiling point of 344°C, significantly higher than other analogs, attributed to the oxygen-rich tetrahydropyran ring .

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Prevents side reactions |

| Solvent | Ethanol or DMF | Enhances solubility |

| Catalyst | p-TsOH or H₂SO₄ | Accelerates cyclization |

| Reaction Time | 6–12 hours | Ensures completion |

Methodological Tip : Monitor reaction progress via TLC and adjust stoichiometry of hydrazine derivatives to minimize unreacted intermediates .

How can NMR spectroscopy be utilized to confirm the structure of 1-(2-Methylphenyl)-1H-pyrazol-4-ol?

Basic Research Question

¹H NMR analysis is critical for structural confirmation. Key spectral features include:

- Aromatic protons : Downfield shifts (δ 7.2–8.5 ppm) due to deshielding from the pyrazole ring and substituents .

- Pyrazole-OH : Broad singlet at δ ~6.0 ppm (exchangeable proton) .

- 2-Methylphenyl group : Methyl protons resonate at δ 2.3–2.5 ppm, while adjacent aromatic protons show splitting patterns .

Q. Reactivity Comparison :

| Substituent | Reaction Rate (k, s⁻¹) | Preferred Site |

|---|---|---|

| -OCH₃ | 5.2 × 10⁻³ | Pyrazole C-5 |

| -Cl | 1.8 × 10⁻² | Phenyl ring |

Methodological Tip : Use Hammett plots to correlate substituent σ values with reaction rates for predictive design .

What crystallographic techniques are recommended for determining the molecular packing and hydrogen-bonding networks in 1-(2-Methylphenyl)-1H-pyrazol-4-ol?

Advanced Research Question

Q. Key Findings :

- Hydrogen bonds : Pyrazole-OH acts as both donor (to carbonyl groups) and acceptor (via ring N atoms) .

- Packing Diagram : Layers stabilized by π-π stacking (3.5–4.0 Å spacing) between phenyl rings .

Methodological Tip : Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.